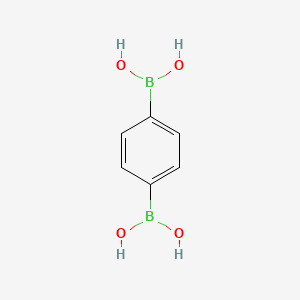
1,4-苯二硼酸
描述
科学研究应用
1,4-Benzenediboronic acid has numerous applications in scientific research:
作用机制
Target of Action
1,4-Benzenediboronic acid, also known as 1,4-Phenylenediboronic Acid, is primarily used in chemical reactions as a reagent .
Mode of Action
1,4-Benzenediboronic acid is known to participate in various chemical reactions. For instance, it is used in palladium-catalyzed sequential alkenylation and conjugate addition reactions, Scholl cyclizations, and Suzuki-Miyaura cross-coupling reactions . In the presence of caffeic acid, 1,4-Benzenediboronic acid forms a complex that undergoes an electrochemical oxidation process .
Biochemical Pathways
As a chemical reagent, 1,4-Benzenediboronic acid is involved in the formation of covalent organic frameworks (COFs) and other complex organic molecules . It participates in the synthesis of these structures, affecting the pathways that lead to the formation of new compounds .
Pharmacokinetics
Safety data sheets indicate that it may cause skin and eye irritation, and may cause respiratory irritation .
Result of Action
The primary result of the action of 1,4-Benzenediboronic acid is the formation of new chemical compounds. For instance, it is used in the preparation of indolizine derivatives as OLEDs, in organic thin-film transistors, and in the formation of fluorescence and solution-processable coordination polymers .
Action Environment
The action of 1,4-Benzenediboronic acid is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, the formation of covalent organic frameworks (COFs) using 1,4-Benzenediboronic acid can be influenced by factors such as temperature and the presence of other reactants .
生化分析
Biochemical Properties
1,4-Benzenediboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and polyols. This property makes it a valuable tool in the design of sensors and drug delivery systems. It interacts with enzymes, proteins, and other biomolecules through boronate ester formation. For instance, it can bind to the hydroxyl groups of serine and threonine residues in proteins, affecting their function and stability . Additionally, 1,4-benzenediboronic acid can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Cellular Effects
1,4-Benzenediboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of kinases and phosphatases, which are crucial for cell signaling . By binding to specific proteins, it can alter their conformation and function, leading to changes in gene expression and metabolic flux. For example, 1,4-benzenediboronic acid can modulate the activity of glucose transporters, impacting cellular glucose uptake and metabolism .
Molecular Mechanism
At the molecular level, 1,4-benzenediboronic acid exerts its effects through the formation of boronate esters with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction . For instance, it can inhibit the activity of proteases by binding to their active sites, preventing substrate access. Additionally, 1,4-benzenediboronic acid can induce conformational changes in proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-benzenediboronic acid can change over time due to its stability and degradation. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation . Long-term studies have shown that 1,4-benzenediboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,4-benzenediboronic acid vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can lead to adverse effects, including tissue damage and organ toxicity. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
1,4-Benzenediboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, it can influence the levels of metabolites by altering enzyme activity and gene expression . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,4-benzenediboronic acid is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . These factors determine its localization and accumulation within cells and tissues.
Subcellular Localization
1,4-Benzenediboronic acid exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Benzenediboronic acid can be synthesized through several methods. One common method involves the reaction of 1,4-dibromobenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethyl borate and subsequent hydrolysis with hydrochloric acid . The reaction conditions are as follows:
- Dissolve 1,4-dibromobenzene in tetrahydrofuran.
- Cool the solution to -78°C and add n-butyllithium.
- Stir the mixture for 1 hour.
- Slowly add trimethyl borate and stir for an additional 2 hours.
- Neutralize the reaction mixture with hydrochloric acid.
- Extract the product with ethyl acetate and water.
- Recrystallize the product from dichloromethane and hexane to obtain 1,4-benzenediboronic acid .
Industrial Production Methods
Industrial production of 1,4-benzenediboronic acid typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
1,4-Benzenediboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of 1,4-benzenediboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Esterification: The compound can undergo esterification reactions with alcohols to form boronate esters.
相似化合物的比较
1,4-Benzenediboronic acid can be compared with other similar compounds, such as:
1,3-Benzenediboronic acid: This compound has boronic acid groups at the 1 and 3 positions of the benzene ring, whereas 1,4-benzenediboronic acid has them at the 1 and 4 positions.
4,4’-Biphenyldiboronic acid: This compound consists of two benzene rings connected by a single bond, with boronic acid groups at the 4 positions of each ring.
1,4-Benzenediboronic acid is unique in its ability to form stable covalent bonds with diols, making it a valuable reagent in organic synthesis and various scientific research applications .
属性
IUPAC Name |
(4-boronophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYVHJTUHHINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
676566-94-2 | |
| Record name | Boronic acid, B,B′-1,4-phenylenebis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676566-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20963507 | |
| Record name | 1,4-Phenylenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4612-26-4 | |
| Record name | 4612-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Phenylenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Benzenediboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


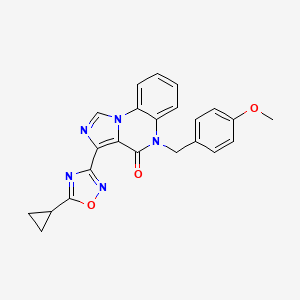

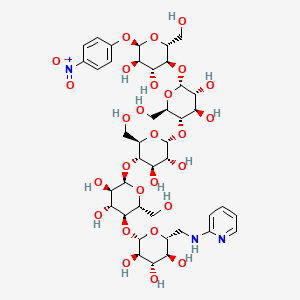
![5-Hydroxybenzo[c]fluoren-7-one](/img/structure/B1205787.png)

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
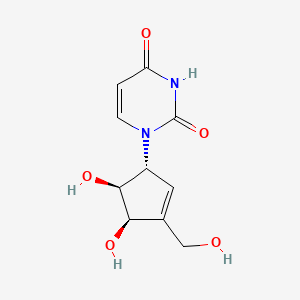

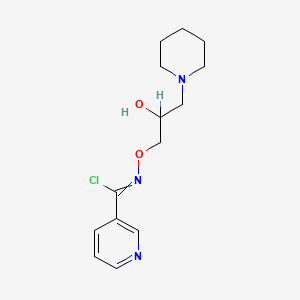

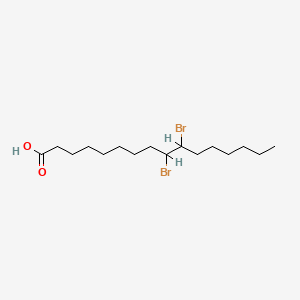
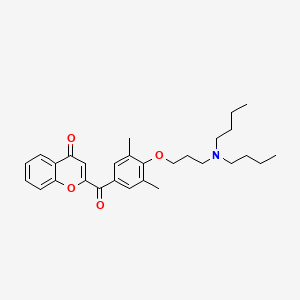

![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
